Einecs 286-609-4
Description
Structure
3D Structure of Parent
Properties
CAS No. |
85283-82-5 |
|---|---|
Molecular Formula |
C24H25N3O6S |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
1-amino-4-[3-[(dimethylamino)methyl]anilino]anthracene-9,10-dione;methyl hydrogen sulfate |
InChI |
InChI=1S/C23H21N3O2.CH4O4S/c1-26(2)13-14-6-5-7-15(12-14)25-19-11-10-18(24)20-21(19)23(28)17-9-4-3-8-16(17)22(20)27;1-5-6(2,3)4/h3-12,25H,13,24H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
BMPHWERDCIUYLP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.COS(=O)(=O)O |
Origin of Product |
United States |
Nomenclature, Classification, and Regulatory Framework of Einecs 286 609 4
Historical Context of EINECS and the Inclusion of EINECS 286-609-4
The European Inventory of Existing Commercial Chemical Substances (EINECS) was established under Directive 67/548/EEC to create a definitive list of all chemical substances that were commercially available on the European Community market between January 1, 1971, and September 18, 1981. This inventory served as a foundational element of the pre-REACH regulatory framework, distinguishing "existing" substances from "new" ones, which were subject to more stringent notification requirements before being placed on the market.
The inclusion of the substance N-(1-oxooctadecyl)-L-glutamic acid in this inventory, under the designation this compound, signifies that it was manufactured in or imported into the European Community for commercial purposes during this defining period. Its presence on the EINECS list confirmed its status as an "existing substance," a critical designation that would later influence its transition into the modern REACH regulatory system.
Table 1: Key Identifiers for this compound This table provides the primary nomenclature and registry numbers associated with the compound.
| Identifier Type | Value | Description |
| EINECS Number | 286-609-4 | The European Inventory of Existing Commercial Chemical Substances identifier. |
| CAS Number | 85261-32-3 | The Chemical Abstracts Service registry number, a unique global identifier. |
| Chemical Name | N-(1-oxooctadecyl)-L-glutamic acid | The systematic name according to IUPAC nomenclature principles. |
| Common Synonym | Stearoyl-L-glutamic acid | A widely used common name for the substance. |
Regulatory Status of this compound under European Chemical Legislation (e.g., REACH)
With the enactment of the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC) No 1907/2006, the European Union's approach to chemical management was fundamentally reformed. REACH replaced the previous framework and established the principle of "no data, no market," requiring companies to register substances manufactured or imported in quantities of one tonne or more per year.
As a substance listed in EINECS, 286-609-4 was classified as a "phase-in substance," granting it transitional arrangements for registration. According to data from the European Chemicals Agency (ECHA), N-(1-oxooctadecyl)-L-glutamic acid has been successfully registered under REACH. This registration involves the submission of a comprehensive technical dossier containing information on the substance's physicochemical, toxicological, and ecotoxicological properties. The registration confirms its continued legal status on the EU market.
Table 2: REACH Regulatory Status of this compound This table summarizes the current regulatory standing of the compound under REACH.
| Regulatory Parameter | Status / Finding | Implication |
| REACH Registration Status | Registered | The substance is legally placed on the EU market by the registrants. |
| Substance Type | Mono-constituent Substance | The substance is well-defined with a composition of ≥ 80% by weight. |
| Reported Tonnage Band | 100 - 1000 tonnes per annum | Indicates a significant volume of commerce within the EU, requiring a substantial data submission for registration. |
| Lead Registrant | Yes | A lead registrant has submitted a joint registration dossier on behalf of other co-registrants. |
Implications of the "Phase-in Substance" Designation for this compound Research
The designation of this compound as a "phase-in substance" had significant practical implications for both industry and research. Under REACH, non-phase-in (or "new") substances must be registered before they can be manufactured or imported, creating a significant upfront data generation burden.
In contrast, phase-in substances benefited from staggered registration deadlines based on production volume and hazard classification. The final deadline for the lowest tonnage band (1-100 tonnes per year) was May 31, 2018. This transitional period allowed manufacturers and importers of N-(1-oxooctadecyl)-L-glutamic acid to:
Continue Market Access: The substance could remain on the market without interruption while data for the REACH dossier was being compiled.
Form Consortia: Companies formed Substance Information Exchange Fora (SIEFs) to share data, jointly generate new data where necessary, and submit a single registration dossier, thereby reducing costs and avoiding redundant animal testing.
Plan Research: The extended timeline provided an opportunity to strategically plan and conduct the complex studies required for higher tonnage bands, ensuring compliance without disrupting the supply chain.
For this compound, this designation facilitated a smoother transition into the demanding REACH framework, ensuring that research and development related to its applications could proceed in parallel with the fulfillment of its new regulatory obligations.
Challenges in Classification and Harmonization for Complex EINECS Entries
While this compound is a mono-constituent substance and therefore relatively straightforward to classify, its status within the EINECS inventory highlights broader challenges associated with chemical classification and harmonization, particularly for more complex entries. Many EINECS entries are not well-defined, single molecules but are categorized as UVCB substances (Substances of Unknown or Variable composition, Complex reaction products or Biological materials).
Table 3: Comparison of Substance Types and Classification Complexity
| Classification Parameter | Well-Defined Substance (e.g., this compound) | UVCB Substance |
| Compositional Identity | Clearly defined structure and purity (e.g., ≥ 80%). | Variable or unknown constituents; defined by its manufacturing process. |
| Identification | Spectroscopic and chromatographic data confirm the structure. | Process description, starting materials, and analytical fingerprinting are used for identification. |
| Hazard Assessment | Based on the properties of the main constituent. | Based on the properties of the whole substance, as testing individual constituents is often impossible. |
| Classification Harmonization | More straightforward, though discrepancies can still occur. | Extremely challenging, as batch-to-batch variability can influence hazard profile. |
A key challenge under REACH is achieving harmonized classification and labelling (C&L). While ECHA enforces harmonized classification for certain high-concern substances (e.g., CMRs), for most chemicals, including N-(1-oxooctadecyl)-L-glutamic acid, the classification is "self-declared" by the registrants. An examination of the C&L inventory maintained by ECHA for this compound reveals that different notifiers have submitted slightly different classifications. For instance, some registrants may classify the substance with a specific hazard (e.g., Eye Irritant Category 2), while others may not. These discrepancies in self-classification represent a significant harmonization challenge, as they can lead to different safety data sheets (SDSs) and labels for the exact same substance on the market, creating potential confusion for downstream users. This illustrates that even for well-defined substances, achieving uniform regulatory classification across all market actors remains a complex undertaking.
Scope and Objectives of Academic Inquiry on Einecs 286 609 4
A review of scientific databases reveals a scarcity of dedicated academic research focused on this compound. Consequently, the scope and objectives of academic inquiry are not well-defined. The potential for research exists, given its classification as an anthraquinone (B42736) derivative—a class of compounds known for their rich chemical and biological profiles. ontosight.airesearchgate.net
Hypothetically, academic investigation could explore several avenues:
Detailed Synthesis and Characterization: A thorough academic study would involve the detailed elucidation of its synthesis pathway, spectroscopic characterization, and the study of its physicochemical properties.
Biological Activity Screening: A systematic investigation into its potential biological activities, such as its efficacy as an anticancer, antimicrobial, or anti-inflammatory agent, would be a logical step, building upon the known properties of other anthraquinones. researchgate.net
Mechanism of Action: For any identified biological activity, further academic research would aim to uncover the specific molecular mechanisms through which the compound exerts its effects.
Structure-Activity Relationship Studies: Research could be directed towards synthesizing analogues of the compound to understand how structural modifications impact its activity, potentially leading to the development of more potent and selective agents.
At present, however, these remain underexplored areas in academic science. The existing data is insufficient to construct a detailed overview of research findings or to populate comprehensive data tables as would be expected from a compound with a significant history of academic study.
Here is an article about the chemical compound EINECS 286-609-4, structured according to the provided outline.
Advanced Chemical Identity and Structural Elucidation of Einecs 286 609 4
Methodological Challenges in Characterizing Substances of Unknown or Variable Composition (UVCB) as Related to EINECS 286-609-4
The primary challenge in characterizing this compound lies in its nature as a UVCB substance. reach-metals.euacs.org Unlike well-defined mono-constituent or multi-constituent substances, the exact composition of UVCB substances can be difficult to determine because they consist of a large number of constituents, their composition may be largely unknown, and the variability in their composition can be significant and unpredictable. reach-metals.eu These substances are often defined more by their manufacturing process than by a precise chemical structure. reach-metals.eu
For this compound, the copolymerization of isobutylene, isoprene, and cyclopentadiene (B3395910) results in a complex mixture of polymer chains with varying lengths, monomer sequences, and branching. google.comrsc.org The reactivity of the monomers and the polymerization conditions can lead to a wide distribution of molecular weights and structural isomers. google.comrsc.org Furthermore, side reactions can introduce additional structural complexities. rsc.org This variability makes it challenging to isolate and identify every single component within the mixture, which is a fundamental step in traditional chemical risk assessment. acs.org
The analytical characterization of such complex materials requires a multi-faceted approach, often combining several advanced analytical techniques to gain a comprehensive understanding of the substance's composition and structure. acs.orgresearchgate.net
Application of High-Resolution Spectroscopic Techniques for Compositional Analysis
Spectroscopic techniques are indispensable for elucidating the structural features of complex materials like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying structural fragments within the polymer chains of this compound. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, it is possible to identify and quantify the different monomer units (isobutylene, isoprene, and cyclopentadiene) incorporated into the polymer backbone. Furthermore, NMR can provide information about the stereochemistry and connectivity of these units, revealing details about the microstructure of the copolymer. For instance, it can help distinguish between different types of double bonds and identify the presence of specific end-groups. The use of deuterated solvents, such as acetone-d6, is standard practice in NMR to avoid interference from the solvent signal. cdhfinechemical.com
Mass Spectrometry (MS) is crucial for determining the molecular weight distribution of the oligomers and polymers present in this compound. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) coupled with a mass analyzer can provide detailed information about the range of molecular weights and the distribution of different polymer chains. This data is essential for understanding the physical and chemical properties of the substance. High-resolution mass spectrometry can also aid in identifying the elemental composition of individual components and fragmentation patterns, which can help to confirm the presence of specific structural motifs.
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound. IR spectroscopy is particularly sensitive to polar functional groups and can be used to identify characteristic vibrations of alkanes, alkenes, and any potential oxidation products. Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is well-suited for identifying non-polar bonds and symmetric vibrations, such as the carbon-carbon double bonds within the polymer backbone. polito.it The combination of both techniques provides a more complete picture of the functional groups present in the complex mixture.
Chromatographic Approaches for Separation and Characterization of Components within this compound
Chromatographic techniques are essential for separating the complex mixture of components in this compound, allowing for a more detailed characterization of its constituents.
Gas Chromatography (GC) is a powerful technique for separating and analyzing the volatile and semi-volatile components of a mixture. tandfonline.com When coupled with a mass spectrometer (GC-MS), it allows for the identification of individual components based on their mass spectra. tandfonline.com For a complex substance like this compound, GC-MS can be used to identify residual monomers, solvents, and low molecular weight oligomers. The use of a headspace autosampler can be employed for the analysis of volatile organic compounds. Solvents like N,N-Dimethylformamide are often used in GC analysis. scharlab.com Advanced GC techniques, such as two-dimensional gas chromatography (GCxGC), can provide even greater resolving power for extremely complex mixtures. The choice of the GC column and temperature program is critical for achieving optimal separation of the various components. tandfonline.com
Liquid Chromatography (LC) with Diverse Stationary Phases
Liquid chromatography (LC) is a powerful and versatile technique for the separation and analysis of the components within the complex mixture of this compound. The choice of stationary phase is critical and is dictated by the physicochemical properties of the fatty acid amides to be separated.
Reversed-Phase Liquid Chromatography (RPLC)
Reversed-phase liquid chromatography is a predominant method for the analysis of fatty acid amides. In this technique, a nonpolar stationary phase is used with a polar mobile phase.
C18 Stationary Phases: C18 columns are widely used for the separation of fatty acid amides due to their excellent hydrophobic selectivity. nih.gov For instance, an ACQUITY UPLC BEH C18 column (100 × 2.1 mm; 1.7 μm) has been successfully employed to separate various fatty acid amides. nih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of water and a more nonpolar organic solvent like acetonitrile (B52724), often with additives like formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. nih.govresearchgate.net A typical gradient might start with a high percentage of the aqueous phase and gradually increase the proportion of the organic solvent. nih.gov
C8 Stationary Phases: C8 columns, being less hydrophobic than C18, can also be utilized. A C8 column has been used in gradient mode with a mobile phase of acetonitrile, isopropanol, and water with formic acid and ammonium (B1175870) formate (B1220265) additives to achieve separation of fatty acid methyl esters, which demonstrates its applicability to related lipid molecules. researchgate.net
The following table summarizes typical RPLC conditions for fatty acid amide analysis:
| Stationary Phase | Column Dimensions | Mobile Phase | Elution Mode |
| C18 | 100 × 2.1 mm; 1.7 µm | A: Water with 0.1% formic acid B: Acetonitrile | Gradient |
| C8 | Not Specified | Acetonitrile, isopropanol, and water with 0.1% formic acid and 5 mM ammonium formate | Gradient |
Normal-Phase Liquid Chromatography (NPLC)
Normal-phase liquid chromatography, which utilizes a polar stationary phase and a nonpolar mobile phase, can also be employed. This technique is particularly useful for separating lipid classes based on the polarity of their head groups. frontiersin.org For complex mixtures like this compound, NPLC can be used as a preliminary fractionation step to separate the fatty acid amides from other, less polar or more polar, components that might be present. osti.gov
Specialty Stationary Phases
For specific separation challenges, other types of stationary phases can be considered. For example, cartenoid-based columns have been used for certain lipid separations. frontiersin.org
Development of Integrated Analytical Workflows for Complex Mixture Characterization
The comprehensive characterization of a complex UVCB (Unknown or Variable composition, Complex reaction products or Biological materials) substance like this compound necessitates an integrated analytical workflow. This approach combines multiple analytical techniques to provide a more complete picture of the substance's composition.
A typical integrated workflow for the characterization of this compound would involve the following steps:
Sample Preparation: This may involve a simple dissolution in a suitable solvent or a more complex extraction procedure, such as solid-phase extraction (SPE) using an amino propyl column to isolate the neutral fatty amide fraction. osti.gov
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is employed to separate the individual amide components within the mixture. vliz.be The choice of stationary phase (e.g., C18) and mobile phase gradient is optimized to achieve the best possible resolution of the various fatty acid amides present. nih.gov
Mass Spectrometric Detection and Identification: The eluent from the LC system is introduced into a mass spectrometer (MS). High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, is particularly valuable. vliz.be
Accurate Mass Measurement: HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the individual components. arvojournals.org
Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) is performed on the parent ions of the separated components. The resulting fragmentation patterns provide structural information that is crucial for the definitive identification of the fatty acid chain and the amide headgroup. arvojournals.org
Data Processing and Interpretation: Sophisticated software is used to process the large datasets generated by LC-HRMS. This involves peak detection, alignment, and comparison of fragmentation spectra with databases or known standards for confident identification.
An example of an integrated workflow is the use of UHPLC coupled to a high-resolution mass spectrometer to analyze the intact polar lipids from which fatty acid amides can be derived. vliz.be Such a system allows for the separation and identification of the various amide species present in a complex biological or chemical mixture.
The following table outlines the components of an integrated analytical workflow:
| Step | Technique | Purpose |
| Sample Preparation | Solid-Phase Extraction (SPE) | Fractionation and purification of the amide components. osti.gov |
| Separation | UHPLC with C18 column | Separation of individual fatty acid amides based on their hydrophobicity. nih.gov |
| Detection & Identification | High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for elemental composition determination. arvojournals.org |
| Structural Elucidation | Tandem Mass Spectrometry (MS/MS) | Generation of fragmentation patterns for structural confirmation. arvojournals.org |
By combining these techniques, a detailed molecular-level characterization of the complex mixture that constitutes this compound can be achieved.
Synthetic Pathways and Formation Mechanisms of Einecs 286 609 4
Elucidation of Reaction Mechanisms Leading to EINECS 286-609-4 Formation
The core structure of this compound, 1-amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone, is synthesized through a nucleophilic aromatic substitution reaction. This type of reaction is a cornerstone in the synthesis of arylaminoanthraquinone dyes. The most probable mechanism is a copper-catalyzed Ullmann condensation.
In this reaction, a 1-amino-4-haloanthraquinone, typically 1-amino-4-bromoanthraquinone, serves as the electrophile. The bromine atom at the 4-position is the leaving group. The nucleophile is the primary amine group of 3-[(dimethylamino)methyl]aniline. The reaction is facilitated by a copper catalyst, often in the form of copper(I) or copper(II) salts.
The mechanism is believed to proceed through the formation of an organocopper intermediate. The copper catalyst coordinates with the arylamine, increasing its nucleophilicity. This complex then attacks the carbon atom bonded to the bromine on the anthraquinone (B42736) ring, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion. The presence of a base is often required to neutralize the hydrogen bromide formed during the reaction, driving the equilibrium towards the product.
Following the formation of the 1-amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone base, the final step is the formation of a salt with methyl hydrogen sulphate. This is an acid-base reaction where the tertiary amine of the dimethylamino group on the phenyl ring is protonated by the acidic methyl hydrogen sulphate. This results in the formation of a stable salt, which can improve the solubility and application properties of the dye.
Identification and Characterization of Precursor Compounds for this compound
The synthesis of this compound relies on two primary precursor compounds:
1-amino-4-bromoanthraquinone: This is a key intermediate in the production of many anthraquinone dyes. It is typically synthesized from 1-aminoanthraquinone (B167232) through bromination. The bromination of 1-aminoanthraquinone is a regioselective reaction, with the bromine atom preferentially substituting at the 4-position.
3-[(dimethylamino)methyl]aniline: This substituted aniline (B41778) provides the arylamino portion of the final molecule. Its synthesis can be achieved through various routes, one common method being the reductive amination of 3-aminobenzaldehyde (B158843) with dimethylamine.
A secondary, yet crucial, reactant is methyl hydrogen sulphate . This compound is used in the final step to form the salt with the tertiary amine group of the 1-amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone base.
| Precursor Compound | Chemical Formula | Role in Synthesis |
| 1-amino-4-bromoanthraquinone | C₁₄H₈BrNO₂ | Electrophile |
| 3-[(dimethylamino)methyl]aniline | C₉H₁₄N₂ | Nucleophile |
| Methyl hydrogen sulphate | CH₄O₄S | Acid for salt formation |
Influence of Reaction Conditions on the Composition and Yield of this compound
The yield and purity of this compound are highly dependent on the careful control of various reaction parameters during the Ullmann condensation step.
Temperature: These reactions are typically carried out at elevated temperatures, often in the range of 100-200°C, to overcome the activation energy of the reaction. The specific temperature will depend on the solvent and the reactivity of the substrates.
Solvent: The choice of solvent is critical. High-boiling polar aprotic solvents such as nitrobenzene, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are often used to ensure the reactants remain in solution at the required reaction temperatures.
Catalyst: The type and concentration of the copper catalyst play a significant role. Copper(I) salts, such as copper(I) bromide or iodide, are often more effective than copper(II) salts. The catalyst loading is typically in the range of 1-10 mol%.
Base: A base, such as potassium carbonate or sodium acetate (B1210297), is usually added to neutralize the hydrobromic acid produced during the reaction. The choice and amount of base can influence the reaction rate and the formation of byproducts.
Reaction Time: The reaction time can vary from a few hours to over a day, depending on the other reaction conditions. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Optimizing these conditions is essential to maximize the yield of the desired 1,4-disubstituted product and minimize the formation of unwanted side products, such as the 1,2-disubstituted isomer or products of over-reaction.
| Reaction Condition | Typical Range/Type | Influence on Reaction |
| Temperature | 100-200°C | Affects reaction rate |
| Solvent | High-boiling polar aprotic | Solubilizes reactants |
| Catalyst | Copper(I) or Copper(II) salts | Facilitates C-N bond formation |
| Base | Carbonates, acetates | Neutralizes acid byproduct |
| Reaction Time | Hours to days | Determines reaction completion |
Industrial Production Processes and Associated Chemical Research for this compound
The industrial production of anthraquinone dyes like this compound is typically carried out in large-scale batch reactors. The process involves charging the reactor with the precursors, solvent, catalyst, and base, followed by heating under controlled conditions.
Continuous flow processes are also being explored for the synthesis of anthraquinone derivatives. These methods offer potential advantages in terms of improved heat and mass transfer, better control over reaction parameters, and increased safety, particularly for exothermic reactions.
After the condensation reaction is complete, the crude product is isolated. This often involves cooling the reaction mixture, followed by filtration to separate the solid product. The product is then washed to remove unreacted starting materials and inorganic salts.
The final step is the formation of the methyl hydrogen sulphate salt. This is typically achieved by treating a solution or suspension of the 1-amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone base with methyl hydrogen sulphate. The resulting salt is then isolated, dried, and may be further purified by recrystallization to meet the required quality standards for its application as a dye.
Ongoing research in this field focuses on the development of more efficient and environmentally friendly synthetic methods. This includes the use of less toxic solvents, more active and recyclable catalysts, and processes that generate less waste.
Environmental Fate and Transformation of Einecs 286 609 4
Abiotic Degradation Mechanisms of EINECS 286-609-4 in Environmental Compartments
The primary abiotic mechanisms influencing the environmental fate of Flumetsulam are photolysis and hydrolysis, although their roles can vary significantly depending on the environmental matrix.
Photolytic Degradation Pathways
Photodegradation, or the breakdown of compounds by light, is a relevant, albeit sometimes slow, degradation pathway for Flumetsulam.
In Water: The photolytic half-life of Flumetsulam in water can be quite long. Studies have reported a half-life of 161 days at pH 5 and a significantly longer half-life of 727 days at pH 7. epa.gov Another source suggests an aqueous photolysis half-life of 270 days at pH 7. herts.ac.uk However, in natural water systems, photodegradation can be much faster, with one study measuring a half-life of just 3.3 days in the summer, indicating that indirect photolytic processes are important contributors. researchgate.net The quantum yield for direct photodegradation in a sterile, buffered aqueous solution was determined to be 0.096. researchgate.net
On Soil: On the soil surface, Flumetsulam is subject to photodegradation with a reported half-life of approximately 90 days on both sterile and non-sterile soil. epa.govillinois.edu Another study reported extrapolated half-lives of 80 days for light-exposed samples and 127 days for dark control samples. epa.gov The photodegradates on soil include carbon dioxide and numerous minor, unidentified products. epa.gov The quantum yield for the sum of direct and indirect photodegradation on soil was found to be 0.245. researchgate.net Using this, estimated half-lives due to photodegradation in summer at 40°N latitude were 14 days on soil. researchgate.net
Hydrolytic Stability and Transformation Products
Hydrolysis, the chemical breakdown of a compound due to reaction with water, is not considered a significant degradation pathway for Flumetsulam under typical environmental conditions. publications.gc.ca The compound is stable to hydrolysis at pH levels of 5, 7, and 9. epa.gov One study demonstrated that after 120 hours at 50°C across pH 4, 7, and 9, less than 10% hydrolysis occurred, which translates to an environmental half-life of over one year. europa.eu Another report confirms a hydrolytic half-life of over 60 days. epa.gov This stability indicates that hydrolysis does not lead to the formation of significant transformation products in the environment.
Oxidation-Reduction Reactions in Natural Systems
Oxidation-reduction reactions play a role in the transformation of Flumetsulam, particularly under anaerobic conditions. In anaerobic aquatic environments, Flumetsulam can be reduced to form a major transformation product, N-(2,6-difluorophenyl)-4,5,6,7-tetrahydro-5-hydroxy-5-methyl- epa.govpublications.gc.canih.govtriazolo[1,5-a]pyrimidine-2-sulfonamide, also referred to as reduced flumetsulam-hydrate. publications.gc.caregulations.gov This transformation product can account for a significant portion of the applied substance over time. regulations.gov Conversely, oxidation can transform this reduced hydrate (B1144303) back to the parent Flumetsulam compound. regulations.gov
Biotic Degradation Processes of this compound
Microbial activity is a key driver in the degradation of Flumetsulam in both soil and aquatic systems, with different pathways and kinetics observed under aerobic and anaerobic conditions.
Aerobic Biodegradation Kinetics and Pathways
Under aerobic (oxygen-present) conditions, Flumetsulam is primarily degraded by soil microorganisms.
Kinetics: The aerobic soil metabolism half-life is variable, ranging from approximately two weeks to four months, with most degradation occurring in less than two months. regulations.gov Reported half-lives can be from 2 to 3 months. epa.gov One study found half-lives of 23 days in sandy loam, 60 days in clay, 93 days in silt loam, and 102 days in loam at 25°C. europa.eu Another source indicates a range of 13 to 130 days. epa.gov The rate of aerobic biotransformation is generally faster in soils with higher pH and lower organic carbon content. publications.gc.ca Temperature also significantly affects the degradation rate, with half-lives decreasing from 246 days at 7.5°C to 27 days at 44.0°C in one study. researchgate.net
Pathways: In aerobic soil, Flumetsulam degrades to carbon dioxide, and its fragments can become incorporated into soil organic matter. europa.eu Importantly, no intermediate breakdown products have been found to accumulate to significant levels in this process. europa.eu In aerobic aquatic systems, Flumetsulam is persistent, and no major transformation products have been identified. publications.gc.ca
Anaerobic Biotransformation Mechanisms
Under anaerobic (oxygen-absent) conditions, the biotransformation of Flumetsulam follows a different path.
Mechanisms and Products: In anaerobic aquatic environments, Flumetsulam is transformed into a single major product, the previously mentioned reduced flumetsulam-hydrate. publications.gc.ca This transformation product preferentially remains in the water phase. publications.gc.ca In one study, this degradate accounted for 52% of the total applied radioactivity after 360 days. regulations.gov
Persistence: Both the parent Flumetsulam and its reduced hydrate are expected to be persistent under anaerobic conditions. publications.gc.ca The biodegradation half-life of Flumetsulam in a water/sediment system under anaerobic conditions has been reported as 183 days. epa.govnih.gov
Interactive Data Table: Degradation Half-Life of Flumetsulam
| Environmental Compartment | Degradation Process | Condition | Half-Life (days) | Citation |
| Water | Photolysis | pH 5 | 161 | epa.gov |
| Water | Photolysis | pH 7 | 727 | epa.gov |
| Water | Photolysis | Natural Water (Summer) | 3.3 | researchgate.net |
| Water | Hydrolysis | pH 5, 7, 9 | > 365 | europa.eu |
| Water/Sediment | Anaerobic Biodegradation | - | 183 | epa.govnih.gov |
| Soil | Photolysis | Sterile/Non-sterile | 90 | epa.govillinois.edu |
| Soil | Aerobic Metabolism | Sandy Loam (25°C) | 23 | europa.eu |
| Soil | Aerobic Metabolism | Clay (25°C) | 60 | europa.eu |
| Soil | Aerobic Metabolism | Silt Loam (25°C) | 93 | europa.eu |
| Soil | Aerobic Metabolism | Loam (25°C) | 102 | europa.eu |
| Soil | Aerobic Metabolism | General Range | 14 - 120 | regulations.gov |
Table of Compound Names
| EINECS Number | Common Name | IUPAC Name | Other Names |
| 286-609-4 | Flumetsulam | N-(2,6-difluorophenyl)-5-methyl- epa.govpublications.gc.canih.govtriazolo[1,5-a]pyrimidine-2-sulfonamide | DE-498, XRD-498 |
| Not Applicable | Reduced flumetsulam-hydrate | N-(2,6-difluorophenyl)-4,5,6,7-tetrahydro-5-hydroxy-5-methyl- epa.govpublications.gc.canih.govtriazolo[1,5-a]pyrimidine-2-sulfonamide | Not Applicable |
Microbial Ecology and Enzyme Systems Involved in Degradation
The degradation of Flazasulfuron in the environment is a process governed by both chemical and biological mechanisms. While chemical hydrolysis is a primary route of transformation, microbial activity plays a significant role in its breakdown. agropages.comepa.govepa.gov Microbial degradation is considered one of the most critical processes determining the persistence of herbicides in the soil. au-plovdiv.bg
The principal mode of action for Flazasulfuron in target plants is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxy acid synthase (AHAS). au-plovdiv.bgscirp.orgiskweb.co.jp This enzyme is crucial for the biosynthesis of branched-chain amino acids such as leucine, isole, and valine. au-plovdiv.bgiskweb.co.jp As the shikimic acid pathway, in which ALS functions, is also present in some microorganisms, the herbicide can impact microbial processes. researchgate.net
The breakdown of sulfonylurea herbicides, the class to which Flazasulfuron belongs, can be facilitated by certain fungi. For instance, fungi like Aspergillus niger have been shown to cleave the sulfonylurea bridge, utilizing the herbicide as an energy source. researchgate.net The degradation of Flazasulfuron is primarily attributed to enzyme-mediated hydrolysis, pointing to the involvement of hydrolase enzymes. epa.govnih.gov Phytoremediation studies have also noted that aquatic plants, in conjunction with microbial action, contribute to the removal of Flazasulfuron from water. academicjournals.org
The half-life of Flazasulfuron in soil, which reflects the combined effects of chemical and microbial degradation, varies depending on conditions. It has been reported to be between 13 and 16 days in some studies agropages.com, while aerobic soil metabolism studies have found half-lives ranging from 30 to 106 days. epa.gov
Environmental Transport and Distribution of this compound
The movement and final destination of Flazasulfuron in the environment are dictated by its physical and chemical properties, as well as its interactions with soil, water, and air.
Sorption to Environmental Solids (Soil, Sediment, Particulates)
Sorption to soil and sediment particles is a key process influencing the mobility and bioavailability of Flazasulfuron. The extent of this sorption is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). There is some variability in the reported Koc values for Flazasulfuron. Some estimates place the Koc at 290, suggesting moderate mobility in soil. nih.gov Other field studies and data sheets report a mean Koc of approximately 46, which would indicate that it is not strongly adsorbed and has a higher potential for movement. agropages.comrigbytaylor.comagriculture.gov.ie Further studies have reported a mean organic carbon-normalized Freundlich coefficient (Kfoc) of 470 mL/g in acidic soils (pH <6) and a lower 97 mL/g in neutral and alkaline soils (pH >6), highlighting the influence of pH. apvma.gov.au
Flazasulfuron is a weak acid with a pKa of 4.37. agropages.comnih.govherts.ac.uk This means that in most environmental soils and waters (with pH above 4.37), it will exist predominantly in its anionic (negatively charged) form. nih.gov Anions are generally less prone to adsorb to negatively charged soil components like organic carbon and clay, leading to increased mobility in soils with higher pH. nih.govawsjournal.org
Research has consistently shown that soil properties significantly affect sorption. Adsorption of Flazasulfuron is positively correlated with the content of organic carbon, silt, and the cation exchange capacity of the soil. awsjournal.org Amending soil with organic matter, such as municipal solid waste or manure, has been found to increase Flazasulfuron sorption, thereby reducing its concentration in soil water and its potential to leach. researchgate.net If released into water bodies, Flazasulfuron is expected to adsorb to suspended solids and sediment. nih.gov
Interactive Table: Sorption Coefficients of Flazasulfuron
| Parameter | Value | Soil/Condition | Implication | Reference(s) |
| Koc (estimated) | 290 mL/g | General | Moderate Mobility | nih.gov |
| Koc (experimental) | 46 - 46.16 mL/g | Field soils | High Mobility | agropages.comrigbytaylor.comagriculture.gov.ie |
| Kfoc (experimental) | 470 mL/g | Acidic soils (pH <6) | Moderate Mobility | apvma.gov.au |
| Kfoc (experimental) | 97 mL/g | Neutral/Alkaline soils (pH >6) | High Mobility | apvma.gov.au |
| Kf,ads (experimental) | 1.19 - 27.97 | Brazilian soils | Variable, depends on soil properties | awsjournal.org |
Volatilization from Aqueous and Terrestrial Systems
Volatilization is the process by which a substance evaporates from soil or water into the atmosphere. For Flazasulfuron, this is not considered a significant environmental fate pathway. nih.gov This is due to its very low vapor pressure and a low Henry's Law Constant, which measures the tendency of a chemical to partition between air and water.
The vapor pressure of Flazasulfuron is estimated to be extremely low, in the range of 1.8 x 10⁻¹⁰ mm Hg to <0.013 mPa. agropages.comnih.govherts.ac.uk Similarly, its Henry's Law constant is estimated to be around 6.1 x 10⁻¹² atm·m³/mol. nih.govechemi.com These values indicate that Flazasulfuron is essentially non-volatile from both moist soil and water surfaces. nih.govpublications.gc.ca It is also not expected to volatilize from dry soil surfaces. nih.gov Should Flazasulfuron enter the atmosphere, it is predicted to exist entirely in the particulate phase and be subject to removal through wet or dry deposition. nih.gov
Interactive Table: Physicochemical Properties Related to Volatilization
| Property | Value | Temperature | Reference(s) |
| Vapor Pressure | 1.8 x 10⁻¹⁰ mm Hg (est.) | 25 °C | nih.govechemi.com |
| Vapor Pressure | <0.013 mPa | 20 °C | agropages.comherts.ac.uk |
| Henry's Law Constant | 6.1 x 10⁻¹² atm·m³/mol (est.) | 25 °C | nih.govechemi.com |
| Henry's Law Constant | <2.58 x 10⁻⁶ Pa·m³/mol | 25 °C | agropages.comherts.ac.uk |
Inter-Compartmental Exchange and Mass Balance Studies
Flazasulfuron is considered non-persistent to moderately persistent in aquatic and soil environments. epa.gov Due to its moderate to high mobility in soil, particularly in alkaline conditions, it has the potential to leach through the soil profile and reach groundwater, or to be transported to surface water via runoff. epa.govpublications.gc.ca Another potential transport pathway, though likely minor, is the movement of soil particulates to which Flazasulfuron is adsorbed via wind erosion. epa.govnih.gov
The potential for Flazasulfuron to bioaccumulate in organisms is low. agropages.com This is supported by a low estimated bioconcentration factor (BCF) of 2. nih.gov Metabolism studies in animal models also show that the compound is rapidly absorbed and excreted, further indicating a low tendency to remain in biological tissues. epa.govepa.gov
Table of Compound Names
| Abbreviation/Trade Name | Full Chemical Name |
| This compound | 1-(4,6-Dimethoxypyrimidin-2-yl)-3-(3-trifluoromethyl-2-pyridylsulfonyl)urea |
| Flazasulfuron | 1-(4,6-Dimethoxypyrimidin-2-yl)-3-(3-trifluoromethyl-2-pyridylsulfonyl)urea |
| DTPU | 1-(3-Trifluoromethyl-pyridin-2-yl)-urea |
| DTPP | N/A (Degradate of Flazasulfuron) |
| TPSA | 3-Trifluoromethyl-pyridine-2-sulfonamide |
| ADMP | 2-Amino-4,6-dimethoxypyrimidine |
| HTPP | N/A (Metabolite of Flazasulfuron) |
| 2,3-GTP | N/A (Degradate of Flazasulfuron) |
| Chikara | Trade name for products containing Flazasulfuron |
| Katana® | Trade name for products containing Flazasulfuron |
Advanced Analytical Methodologies for Detection and Quantification of Einecs 286 609 4
Development of Highly Sensitive and Selective Methods for Environmental Monitoring of EINECS 286-609-4
The potential release of this compound into the environment, particularly in wastewater from manufacturing and dyeing facilities, necessitates the development of highly sensitive and selective analytical methods. The low concentrations expected in environmental matrices require techniques capable of detecting trace levels of the compound.
High-Performance Liquid Chromatography (HPLC) coupled with advanced detection systems is the method of choice for this purpose. Specifically, Reversed-Phase HPLC (RP-HPLC) is well-suited for separating moderately polar compounds like the target analyte from complex environmental sample matrices.
Key Methodological Components:
Sample Preparation: Environmental water samples often require a pre-concentration step to enrich the analyte to detectable levels. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. Cartridges packed with a C18 sorbent are effective for retaining the non-polar anthraquinone (B42736) backbone, after which the analyte can be eluted with a small volume of an organic solvent like methanol (B129727) or acetonitrile (B52724).
Chromatographic Separation: An RP-HPLC system equipped with a C18 column is typically used. A gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic component (e.g., acetonitrile or methanol) is employed to achieve optimal separation from interfering substances.
Detection and Quantification:
Photodiode Array (PDA) Detection: PDA detectors can provide spectral information across a range of wavelengths, which aids in the identification of the analyte based on its characteristic absorption spectrum. For anthraquinone dyes, the visible region of the spectrum is particularly useful.
Mass Spectrometry (MS) Detection: For higher selectivity and sensitivity, coupling HPLC with a mass spectrometer is recommended. Electrospray Ionization (ESI) is a suitable ionization technique for this type of compound. Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers the highest degree of selectivity and sensitivity, allowing for the quantification of the analyte at very low concentrations (ng/L levels) in complex matrices.
A summary of a proposed sensitive method for environmental monitoring is presented in Table 1.
Table 1: Proposed SPE-HPLC-MS/MS Method for Environmental Monitoring
| Parameter | Condition |
|---|---|
| Sample Pre-treatment | Solid-Phase Extraction (SPE) with C18 cartridges |
| HPLC Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Elution | Gradient |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Analytical Protocols for this compound in Industrial Products and Processes
In an industrial setting, analytical methods are essential for quality control of the final product and for monitoring the manufacturing process. The concentration of this compound in these samples is expected to be significantly higher than in environmental samples, which may simplify the analytical requirements.
RP-HPLC with PDA or Ultraviolet (UV) detection is often sufficient for routine quality control. The sample preparation for industrial products, such as dye powders or liquid formulations, typically involves dissolving a known amount of the sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) followed by filtration before injection into the HPLC system.
A typical analytical protocol would involve:
Standard Preparation: Preparation of a stock solution of this compound of known concentration in a suitable solvent. A series of calibration standards are then prepared by diluting the stock solution.
Sample Preparation: An accurately weighed amount of the industrial product is dissolved in a volumetric flask with the mobile phase or a compatible solvent. The solution is then filtered through a 0.45 µm syringe filter.
HPLC Analysis: The prepared sample and standards are injected into the HPLC system.
Quantification: A calibration curve is constructed by plotting the peak area of the standards against their concentration. The concentration of this compound in the sample is determined from this calibration curve.
Table 2 outlines a general HPLC-PDA protocol for industrial applications.
Table 2: General HPLC-PDA Protocol for Industrial Products
| Parameter | Condition/Specification |
|---|---|
| HPLC Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water/Buffer |
| Flow Rate | 1.0 mL/min |
| Detection | PDA at the wavelength of maximum absorbance (λmax) |
| Column Temperature | 25-30 °C |
| Injection Volume | 20 µL |
| Quantification | External standard calibration |
Validation of Analytical Methods for Accuracy, Precision, and Robustness
Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose. The validation should be performed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). Current time information in Phoenix, AZ, US.marketpublishers.comresearchgate.net The key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) of >0.99 is typically desired.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike/recovery studies and expressed as a percentage recovery.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Table 3 provides typical acceptance criteria for the validation of an HPLC method for a dye compound based on the analysis of similar compounds in the literature.
Table 3: Representative Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD (Signal-to-Noise) | 3:1 |
| LOQ (Signal-to-Noise) | 10:1 |
| Robustness | No significant impact on results from minor variations |
Reference Material Development and Interlaboratory Testing for this compound Analysis
The availability of high-purity reference materials is a prerequisite for the accurate quantification of this compound. Certified Reference Materials (CRMs) are ideal as they provide traceability and a statement of uncertainty. In the absence of a commercially available CRM for this specific compound, a well-characterized in-house primary reference standard would need to be prepared and thoroughly tested for purity and identity. The synthesis of 2-aminoanthraquinone, a related compound, has been described in the literature and could serve as a basis for developing a synthesis route.
Interlaboratory testing, also known as proficiency testing, is an essential component of quality assurance. fapas.com It involves the analysis of the same samples by multiple laboratories to assess the performance of the analytical methods and the competence of the participating laboratories. While no specific interlaboratory studies for this compound have been identified in the public literature, participation in proficiency testing schemes for related compounds, such as other disperse or cationic dyes in textiles or water, would be highly beneficial for any laboratory conducting these analyses. Such studies help to identify potential biases in a laboratory's methodology and ensure that the results are comparable to those of other laboratories.
Applications and Advanced Materials Research Involving Einecs 286 609 4
Role of EINECS 286-609-4 in Specific Industrial Processes or Product Formulations
This compound, widely recognized by its industrial trade name ADK STAB NA-11, is primarily utilized as a high-performance nucleating agent for crystalline polymers. dbplastics.co.ukulprospector.com Its main function is to accelerate the crystallization process during the cooling phase of polymer processing. dbplastics.co.uk This accelerated crystallization leads to a finer and more uniform crystal structure in the polymer matrix.
The primary industrial applications include:
Plastics Product Production: Its use is prevalent in industries such as automotive, packaging, and consumer goods. dbplastics.co.ukadekaindia.com In the automotive sector, it contributes to the production of lighter and more durable plastic parts. adeka-pa.eu In packaging, it can improve the clarity and mechanical strength of containers. ulprospector.com
Functional Additive: Beyond its role as a nucleating agent, it is also cited as a functional additive, such as a flame retardant in polycarbonate-based polymer compounds and as an intermediate in the synthesis of other industrial chemicals. google.com
The compound is manufactured and imported into the European Economic Area at significant volumes, indicating its widespread industrial importance. dbplastics.co.uk
Research on this compound within Polymer Science and Material Engineering
Extensive research in polymer science has been dedicated to understanding and leveraging the effects of this compound. It is classified as an α-phase nucleating agent, meaning it specifically promotes the formation of the α-crystal form in polypropylene (B1209903), which is the most common and stable crystalline form. acs.org
Key Research Findings:
Enhanced Mechanical Properties: The addition of this compound significantly improves the mechanical properties of polymers. Research has consistently shown an increase in stiffness, flexural modulus, and tensile strength. optimakimya.comresearchgate.net For example, one study on polypropylene modification reported that the addition of 0.1 wt% of the synthesized product increased tensile strength by 12.1%, flexural strength by 30.2%, and flexural modulus by 41.0%. researchgate.net
Improved Thermal Properties: The compound raises the crystallization temperature (Tc) of polymers like PP. researchgate.netmdpi.com This higher crystallization temperature means the material solidifies faster at higher temperatures, which is a key factor in reducing molding cycle times. ulprospector.com It also leads to a higher heat distortion temperature (HDT), making the final products more resistant to heat. optimakimya.comadekaalotaiba.com
Optical Properties: By creating smaller and more uniform spherulites (crystalline structures), this compound can enhance the optical clarity of polymers. ulprospector.comraytopoba.com One study noted a decrease in the haze of a polypropylene composite from 42.9% to 17.3% with the addition of the agent. researchgate.net
Application in Advanced Polymers: Research has extended beyond polyolefins. A notable study demonstrated its use in polyvinylidene fluoride (B91410) (PVDF) dual-layer hollow fiber membranes. The addition of the nucleating agent to the dope (B7801613) solution improved the mechanical strength of the PVDF membranes by up to 42%, making them more durable for harsh processing conditions. osti.govmdpi.com
Table 1: Effect of this compound (NA-11) on the Mechanical Properties of Polypropylene (PP)
| Property | Unmodified PP | PP + 0.1 wt% NA-11 | Percentage Increase |
|---|---|---|---|
| Tensile Strength | Base Value | Increased | 12.1% researchgate.net |
| Flexural Strength | Base Value | Increased | 30.2% researchgate.net |
Table 2: Effect of this compound (NA-11) on Crystallization and Optical Properties of Polypropylene (PP)
| Property | Unmodified PP | PP + 0.4 wt% NA-11 | Change |
|---|---|---|---|
| Crystallization Peak Temp. | Base Value | Increased by 15°C | researchgate.net |
Innovative Applications and Functionalization Studies of this compound
While the primary application of this compound remains as a nucleating agent for commodity plastics, research is exploring its use in more specialized areas and the development of related organophosphorus compounds.
Advanced Membrane Technology: The successful use of this compound to enhance the mechanical strength of PVDF hollow fiber membranes for applications like water filtration represents an innovative application beyond conventional bulk plastics. osti.govmdpi.com This demonstrates its potential as a performance additive in high-value material science applications.
Synthesis of Novel Organophosphorus Compounds: The broader family of dibenzo[d,g] dbplastics.co.ukadekaindia.comoptimakimya.comdioxaphosphocin compounds, to which this compound belongs, is a subject of synthetic chemistry research. Studies have explored the synthesis of various derivatives, such as xanthato-12H-dibenzo[d,g] dbplastics.co.ukadekaindia.comoptimakimya.comdioxaphosphocin-6-sulfides, aiming to create compounds with new functionalities. researchgate.net While not direct functionalizations of this compound, this research expands the library of related organophosphorus additives that could have applications as flame retardants, stabilizers, or other polymer modifiers. mdpi.comahmadullins.com
In-Situ Formation: An innovative approach to improving the effectiveness of this compound involves its in-situ formation during the melt processing of polypropylene. By using the precursors 2,2′-methylene-bis-(4,6-di-tert-butylphenyl) phosphate (B84403) (MBP) and sodium stearate (B1226849) (NaSt), researchers have aimed to create a finer and more uniform dispersion of the nucleating agent, overcoming some of its inherent limitations. researchgate.net
Process-Oriented Research and Development for Optimizing this compound Utilization
A key challenge in the use of this compound is achieving a homogeneous dispersion within the non-polar polymer matrix. Its high melting point (over 400°C) and the polarity of the sodium phosphate group can lead to poor dispersion and agglomeration of particles. mdpi.comnicesynth-chem.com Process-oriented research focuses on overcoming this limitation to maximize its efficiency.
Dispersion Challenges: Studies using Transmission Electron Microscopy (TEM) have visualized the agglomeration of NA-11 particles in a PP matrix. This poor dispersion is attributed to its high melting point and incompatibility with the polymer. mdpi.com
Comparison with Other Agents: Research comparing this compound (NA-11) with other nucleating agents, such as ADK STAB NA-21, has shown that agents with lower melting points may disperse more easily and effectively in the polymer matrix. mdpi.com
Particle Size and Handleability: A Japanese patent describes a method to produce an anhydrous form of the compound from its hydrate (B1144303). This process is noted to crush the crystal particles, resulting in finer, more uniform particles with better handleability and reduced issues with airborne dust during manufacturing. google.com This highlights an effort to optimize the physical form of the additive for better industrial use.
Synergistic Effects: Research has also explored the synergistic effects of combining organic phosphate nucleating agents with other additives. For example, a study on a hybrid nanoparticle using silica (B1680970) sol as a supporter for an aromatic phosphate showed improved nucleating ability and mechanical properties in iPP, suggesting that formulation optimization can enhance performance. researchgate.net
Table 3: Compound Names Mentioned
| EINECS Number | Chemical Name | Common/Trade Name(s) |
| 286-609-4 | Sodium 2,2'-methylene-bis(4,6-di-tert-butylphenyl)phosphate | ADK STAB NA-11, NA-11 |
| N/A | Polypropylene | PP |
| N/A | Polyethylene | PE |
| N/A | Polyvinylidene fluoride | PVDF |
| N/A | Aluminum-hydroxy-bis[2,2'-methylene-bis(4,6-di-tert-butylphenyl)phosphate] | ADK STAB NA-21 |
| N/A | 2,2′-methylene-bis-(4,6-di-tert-butylphenyl) phosphate | MBP |
| N/A | Sodium stearate | NaSt |
Computational and Theoretical Chemistry Approaches for Einecs 286 609 4
Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the intrinsic properties of Octinoxate, such as its molecular structure, stability, and electronic characteristics. These methods have been crucial in elucidating the behavior of its geometric isomers, the trans (E) and cis (Z) forms, which is central to its function and potential degradation. chemrxiv.orgresearchgate.net
Various theoretical studies have employed Density Functional Theory (DFT) and post-Hartree-Fock methods to investigate the relative stability of these isomers. chemrxiv.orgchemrxiv.org Initial studies and some DFT-based approaches suggested that the trans isomer is the most stable form. researchgate.netchemrxiv.org However, more advanced post-Hartree-Fock calculations, such as Coupled-Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), have shown that the cis and trans forms of the gas-phase molecule have comparable stability, with some levels of theory even predicting the cis isomer to be slightly more stable. chemrxiv.orgresearchgate.net This subtle stability of the cis form is attributed to intramolecular dispersion interactions that lead to a more compact, folded structure. chemrxiv.org
DFT calculations, for instance using the B3LYP hybrid functional with a 6-31G(d,p) basis set, have been used to determine the optimized molecular structures of Octinoxate in the gas phase. acs.org Such calculations are the first step for further analysis, including Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) analyses. acs.org The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter for predicting chemical reactivity. For Octinoxate, the calculated energy gap of 4.34 eV in the gas phase suggests it has a higher chemical reactivity compared to other UV filters like avobenzone (B1665848) (4.94 eV). acs.org This higher reactivity, indicating more facile charge transfer, is also observed in various solvent environments. acs.org
| Method | Basis Set | Key Findings | Reference |
|---|---|---|---|
| DFT (B3LYP) | 6-31G(d,p) | Calculated optimized molecular structure; predicted high chemical reactivity (HOMO-LUMO gap of 4.34 eV). | acs.org |
| Dispersion-corrected DFT | - | Predicts the trans isomer to be more energetically favored. | chemrxiv.org |
| MP2 | cc-pvdz+S | Used to optimize geometries of cis and trans isomers for higher-level calculations. | chemrxiv.org |
| Post-Hartree-Fock (CCSD, CCSD(T)) | dzp++ | Show comparable stability between cis and trans isomers; cis form may be slightly more stable due to dispersion forces. | chemrxiv.orgresearchgate.net |
Molecular Dynamics Simulations for Intermolecular Interactions and System Behavior
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. dovepress.com This approach provides valuable insights into the intermolecular interactions and dynamic behavior of Octinoxate within complex systems, such as in solution or cosmetic formulations. While extensive MD studies specifically focused on Octinoxate are not widely published, research on related cinnamate (B1238496) compounds and other UV filters provides a framework for understanding its likely behavior.
MD simulations can be used to investigate the binding of molecules to receptors or their interaction with other components in a mixture. dovepress.commdpi.com For instance, MD simulations have been employed to study the interactions of synthetic cinnamates with microbial enzymes, refining molecular docking results and providing better estimates of free binding energies. mdpi.com This type of analysis helps to understand how Octinoxate might interact with biological systems or other ingredients in a formulation. The simulations typically involve defining a force field (like AMBER or CHARMM) for the molecules and simulating their movement in a defined environment (e.g., a water box) over nanoseconds to microseconds. mdpi.comnih.gov
Studies on other organic molecules in cosmetic contexts have used MD to predict physical properties and understand formulation stability. mdpi.com For Octinoxate, MD simulations could model its behavior in an emulsion, showing how it orients itself at oil-water interfaces and its interactions with emulsifiers and other active ingredients. Such simulations can also shed light on its aggregation behavior and its interaction with skin mimics. acs.org For example, molecular modeling studies, which can be extended with MD, have explored the encapsulation of Octinoxate in cyclodextrins, showing that the aromatic part of the molecule resides inside the cyclodextrin (B1172386) cavity, with interactions driven primarily by van der Waals forces. acs.org
Development and Application of Predictive Models for Environmental Fate Parameters
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are essential in silico tools for assessing the environmental fate of chemicals like Octinoxate without extensive experimental testing. srce.hr These models establish mathematical relationships between the chemical structure of a compound and its properties, such as biodegradability, persistence, and bioaccumulation potential. srce.hrresearchgate.net
The U.S. Environmental Protection Agency's Estimation Programs Interface (EPI) Suite™ is a widely used set of tools for predicting the physicochemical and environmental fate properties of organic chemicals. dovepress.comresearchgate.net It includes programs like BIOWIN™, which estimates aerobic and anaerobic biodegradability, and KOCWIN™, which predicts the soil adsorption coefficient. dovepress.comresearchgate.net These models use fragment contribution methods to predict whether a chemical is likely to persist in the environment. For a substance like Octinoxate, EPI Suite™ can provide screening-level predictions for its partitioning into air, water, and soil, as well as its potential for bioconcentration in aquatic organisms. researchgate.net
QSAR models are actively developed to specifically predict ready biodegradability, a key parameter for environmental risk assessment under regulations like REACH. srce.hr These models are built by training algorithms on large datasets of chemicals with known experimental biodegradability data and use molecular descriptors (calculated from the chemical structure) to classify new compounds as readily biodegradable or not. srce.hr Similarly, QSAR models are used to predict other fate properties, such as the half-life of persistent organic pollutants (POPs) in the air. chemrxiv.org The accuracy of these models depends heavily on the quality of the input data and the statistical methods used for their development and validation. srce.hr For UV filters, phospholipid binding has been shown to be a more reliable predictor of acute aquatic toxicity in QSAR models than the traditionally used octanol-water partition coefficient (log P). srce.hr
| Model/Tool | Predicted Parameter | Methodology | Relevance for EINECS 286-609-4 |
|---|---|---|---|
| EPI Suite™ (e.g., BIOWIN™, KOCWIN™) | Biodegradability, soil adsorption, bioconcentration, etc. | Quantitative Structure-Property Relationship (QSPR) based on fragment contributions. | Provides screening-level estimates of key environmental fate properties. dovepress.comresearchgate.net |
| QSAR Models | Ready Biodegradability | Classification models based on molecular descriptors, often using machine learning. | Predicts the likelihood of rapid microbial degradation in the environment. srce.hr |
| QSAR Models | Persistence (e.g., half-life) | Regression models correlating molecular structure with degradation rates. | Estimates how long the compound will remain in various environmental compartments. chemrxiv.org |
| ECOSAR™ | Aquatic Toxicity | QSARs for different chemical classes to predict toxicity to aquatic organisms. | Assesses potential harm to aquatic ecosystems based on chemical structure. hkbu.edu.hk |
In Silico Approaches for Understanding the Chemical Transformation Pathways of this compound
In silico methods are crucial for predicting and understanding the transformation pathways of Octinoxate, particularly its degradation upon exposure to UV radiation (photodegradation). The primary and most well-documented photochemical reaction for Octinoxate is the isomerization from its more stable trans (E) form to the cis (Z) form. researchgate.netresearchgate.net This process is significant because the cis isomer has a lower UV absorption capacity, potentially reducing the efficacy of sunscreen formulations upon sun exposure. researchgate.net
Computational studies, including those using Time-Dependent Density Functional Theory (TD-DFT), help to explore the mechanisms of such photoisomerization reactions for cinnamate derivatives. chemrxiv.org These calculations can map the potential energy surfaces of the molecule in its excited state, identifying the pathways it follows to dissipate absorbed UV energy, which includes the rotation around the double bond that leads to the cis isomer. chemrxiv.org
Beyond simple isomerization, theoretical approaches can investigate further degradation. While the two isomers are relatively resistant to further photodegradation in isolation, interactions with other UV filters, such as avobenzone, can lead to photolysis, which involves the breakdown of the molecule rather than just a change in its shape. researchgate.netijnc.ir This process can generate free radicals, which have been detected experimentally. researchgate.netijnc.ir
Computational frameworks exist to predict the degradation pathways of organic compounds. researchgate.netnih.gov Rule-based expert systems can predict potential metabolites and degradation products from a given parent molecule by applying a library of known biochemical or chemical reactions. nih.gov For example, systems like META can predict biodegradation pathways, and similar logic can be applied to photodegradation. nih.gov For Octinoxate, such systems could predict the formation of by-products resulting from the cleavage of the ester bond or modifications to the aromatic ring, which have been identified in experimental studies. nih.gov These predictive tools, often coupled with quantum chemical calculations to assess the feasibility of proposed reaction steps, are invaluable for identifying potential transformation products that may need to be monitored in environmental or toxicological studies.
Q & A
Q. How can advanced spectroscopic techniques resolve ambiguities in EC 286-609-4’s stereochemical configuration?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
